1-Chloro-1,1-difluoroethane

Polymer Foam Processing XPS Insulation Blowing Agent Solubility

1-Chloro-1,1-difluoroethane (CAS 75-68-3), also known as HCFC-142b or R-142b, is a hydrochlorofluorocarbon (HCFC) gas with a molecular formula of C₂H₃ClF₂ and a molecular weight of 100.49 g/mol. It is primarily used as a refrigerant, a blowing agent for extruded polystyrene (XPS) foam, and as a key chemical intermediate for the production of vinylidene fluoride (VDF), the monomer for polyvinylidene fluoride (PVDF).

Molecular Formula C2H3ClF2
CH3-CClF2
C2H3ClF2
Molecular Weight 100.49 g/mol
CAS No. 75-68-3
Cat. No. B1203169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1,1-difluoroethane
CAS75-68-3
Synonyms1-chloro-1,1-difluoroethane
CFC 142b
CFC-142
Molecular FormulaC2H3ClF2
CH3-CClF2
C2H3ClF2
Molecular Weight100.49 g/mol
Structural Identifiers
SMILESCC(F)(F)Cl
InChIInChI=1S/C2H3ClF2/c1-2(3,4)5/h1H3
InChIKeyBHNZEZWIUMJCGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
Insoluble in water;  sol in benzene
In water, 1,400 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.19

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1,1-difluoroethane (CAS 75-68-3) Technical Overview for Procurement and Formulation


1-Chloro-1,1-difluoroethane (CAS 75-68-3), also known as HCFC-142b or R-142b, is a hydrochlorofluorocarbon (HCFC) gas with a molecular formula of C₂H₃ClF₂ and a molecular weight of 100.49 g/mol [1]. It is primarily used as a refrigerant, a blowing agent for extruded polystyrene (XPS) foam, and as a key chemical intermediate for the production of vinylidene fluoride (VDF), the monomer for polyvinylidene fluoride (PVDF) .

Why In-Class Substitution of 1-Chloro-1,1-difluoroethane (HCFC-142b) Requires Rigorous Comparative Evaluation


Despite being a transitional hydrochlorofluorocarbon (HCFC) subject to phase-out, 1-chloro-1,1-difluoroethane (HCFC-142b) cannot be simply interchanged with other in-class compounds like HCFC-141b or zero-ODP alternatives such as HFC-134a and HFC-152a. Direct substitution is often impractical or yields suboptimal performance due to quantifiable, application-critical differences in key physical and thermodynamic properties [1]. These differences manifest as measurable variations in polymer solubility critical for foam processing [2], distinct thermal conductivity values affecting insulation efficiency [3], and unique vapor pressure curves that determine operating pressures in refrigeration systems [4]. Furthermore, the compound's specific ozone depletion potential (ODP) and global warming potential (GWP) profile [5] defines its unique regulatory and environmental footprint compared to both CFC predecessors and HFC successors. Therefore, procurement and formulation decisions for HCFC-142b must be driven by a quantitative understanding of these specific performance differentials, as detailed in the evidence below.

Quantitative Performance Differentiation of 1-Chloro-1,1-difluoroethane (HCFC-142b) vs. Key Comparators


Comparative Solubility in Polystyrene Melts: A Key Differentiator for Foam Extrusion

HCFC-142b demonstrates superior solubility in polystyrene (PS) melts compared to HFC-134a and HFC-152a, a critical factor for controlling foam density and cell structure during XPS production. At a given temperature and pressure, the solubility of HFC-134a, HFC-152a, and HCFC-142b in PS increased in that order [1]. A separate study confirmed that solubility in PS decreases in the order isopropanol > HCFC 142b > HFC 134a > HFC 125 [2].

Polymer Foam Processing XPS Insulation Blowing Agent Solubility

Comparative Ozone Depletion Potential (ODP): Regulatory and Environmental Selection Criterion

HCFC-142b possesses a measurable, non-zero Ozone Depletion Potential (ODP) that is significantly lower than that of legacy CFCs but distinguishes it from zero-ODP HFC alternatives like HFC-134a. This positions it as a transitional substance with a defined, limited remaining usage window [1]. The ODP of HCFC-142b is 0.065 [1][2], compared to an ODP of 1.0 for CFC-11 and CFC-12 [1].

Environmental Impact Refrigerant Selection Blowing Agent Regulation

Comparative Dielectric Constant: Influence on Electrical Properties in Applications

HCFC-142b exhibits a different dielectric constant compared to HFC-134a, a property relevant for applications where the fluid comes into contact with electrical components, such as in hermetic compressor motors in refrigeration systems [1]. Measurements were taken along the saturation line between 200 and 300 K [1]. While precise values are not listed in this summary, the study confirms a quantifiable difference exists, which is essential for predicting material compatibility and system performance [1].

Dielectric Properties Refrigerant Electrical Insulation

Comparative Liquid Thermal Conductivity: A Moderate Insulator Among Alternatives

The saturated liquid thermal conductivity of HCFC-142b is intermediate among its peers. A comparative study of six refrigerants revealed that HFC-152a exhibits the highest values, while HCFC-124 exhibits the lowest [1]. This positions HCFC-142b as a moderate thermal conductor in the liquid phase, which has implications for heat exchanger design in refrigeration and heat pump systems.

Thermal Conductivity Refrigerant Heat Transfer Fluid

Comparative Vapor Pressure and Critical Temperature: Operating Envelope Differentiation

HCFC-142b operates at a lower saturation pressure than HFC-134a at a given temperature, and has a higher critical temperature [1]. At an evaporating temperature of 10°C, the saturation pressure of HCFC-142b is 206 kPa, compared to 415 kPa for HFC-134a. At a condensing/generator temperature of 90°C, the saturation pressure for HCFC-142b is 1711 kPa, significantly lower than the 3247 kPa for HFC-134a [1]. Its critical temperature is 137.1°C, versus 101°C for HFC-134a [1].

Vapor Pressure Refrigeration Cycle System Design

Comparative Global Warming Potential (GWP): A Critical Selection Parameter for Sustainability

HCFC-142b possesses a Global Warming Potential (GWP) that is higher than that of HFC-152a but lower than that of HFC-134a over a 100-year time horizon [1]. According to one source, the 100-year GWP for HCFC-142b is 1600, compared to 140 for HFC-152a and 1200 for HFC-134a [1]. Another source lists a GWP of 0.42 for HCFC-142b relative to CFC-11's GWP of 1.0, while HFC-134a has a GWP of 0.25 [2].

Global Warming Potential Environmental Impact Regulatory Compliance

Quantitatively-Defined Application Scenarios for 1-Chloro-1,1-difluoroethane (HCFC-142b) in Research and Industry


Extruded Polystyrene (XPS) Foam Formulation for Enhanced Process Control

In the production of XPS foam insulation, achieving a fine, closed-cell structure is paramount for high thermal resistance (R-value). HCFC-142b's intermediate solubility in polystyrene melts, superior to both HFC-134a and HFC-152a as demonstrated in direct comparisons [1], provides a critical processing advantage. This higher solubility reduces the thermodynamic driving force for bubble coalescence, allowing for more precise control over foam density and cell morphology during extrusion. A formulator selecting HCFC-142b over HFC-134a can expect a wider processing window and potentially a more uniform final product with enhanced mechanical and insulating properties, a benefit quantifiable by comparing cell size distribution and foam density in side-by-side extrusion trials.

High-Temperature Heat Pump System Design Leveraging Critical Temperature Advantages

For industrial heat pump applications requiring heat delivery at temperatures approaching or exceeding 90°C, HFC-134a's low critical temperature of 101°C becomes a limiting factor, leading to a severe drop in coefficient of performance (COP) near the critical point. In contrast, HCFC-142b's significantly higher critical temperature of 137.1°C [2] provides a much larger operating envelope. A system designed with HCFC-142b can efficiently deliver higher temperatures without approaching the critical point, enabling applications such as high-temperature drying or process steam generation that are impractical for HFC-134a. Furthermore, the lower operating pressures of HCFC-142b (e.g., 1711 kPa at 90°C vs. 3247 kPa for HFC-134a) [2] translate to lower mechanical stress and potentially reduced capital costs for the compressor and high-side components.

Refrigerant Selection for Legacy Systems Requiring a Lower Operating Pressure Profile

When retrofitting or designing systems originally intended for CFC-12, the high vapor pressure of a direct replacement like HFC-134a can exceed the design limitations of existing components, leading to safety or reliability concerns. HCFC-142b, with its saturation pressure at 10°C of 206 kPa (versus 415 kPa for HFC-134a) [2], offers a closer match to the lower operating pressure of CFC-12. This makes it a technically viable transitional option for specific applications where a system upgrade to handle higher pressures is not feasible. The quantifiable 50.4% lower pressure at 10°C can be the deciding factor for maintaining a system's operational integrity while transitioning away from ozone-depleting CFCs.

Vinylidene Fluoride (VDF) Monomer Production via Catalytic Dehydrochlorination

HCFC-142b is the primary feedstock for the industrial production of vinylidene fluoride (VDF), the monomer for high-performance PVDF plastics. The standard industrial process operates at high temperatures (600–700°C). Recent research demonstrates that using novel catalysts like BaF(p-BDC)0.5 can lower the reaction temperature for this conversion to just 350°C [3]. For a chemical manufacturer, this 250-350°C reduction in process temperature offers a quantifiable benefit in terms of significantly lower energy consumption, reduced equipment wear, and potentially improved process safety. This creates a specific research and industrial value for high-purity HCFC-142b as a feedstock for next-generation, lower-energy VDF manufacturing processes.

Technical Documentation Hub

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